Cavinine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(1S,13R,15R,16S,18R,19S)-9,15-dimethoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-trien-19-ol |
InChI |
InChI=1S/C18H21NO6/c1-21-10-4-12-18(17-16(10)25-17)9-3-11-15(24-7-23-11)14(22-2)8(9)5-19(12)6-13(18)20/h3,10,12-13,16-17,20H,4-7H2,1-2H3/t10-,12-,13-,16+,17+,18+/m1/s1 |
InChI Key |
GKZWOVRDMISXTE-VGYNPPCGSA-N |
SMILES |
COC1CC2C3(C(CN2CC4=C(C5=C(C=C43)OCO5)OC)O)C6C1O6 |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2[C@@]3([C@@H](CN2CC4=C(C5=C(C=C43)OCO5)OC)O)[C@@H]6[C@H]1O6 |
Canonical SMILES |
COC1CC2C3(C(CN2CC4=C(C5=C(C=C43)OCO5)OC)O)C6C1O6 |
Origin of Product |
United States |
Natural Occurrence and Chemotaxonomic Distribution of Cavinine
Plant Sources and Species Identification
Cavinine has been isolated and identified from perennial bulbous herbs, particularly within the genera Crinum and Zephyranthes. These plants are known for producing a diverse array of isoquinoline (B145761) alkaloids.
The genus Crinum is a significant source of crinine-type alkaloids, including this compound. researchgate.net Phytochemical investigations have confirmed the presence of this compound, which is also identified by its synonym 1,2-β-Epoxyambelline, in several species within this genus. longdom.org The genus Crinum consists of about 180 species found in tropical and subtropical regions worldwide. preprints.org Research has shown that this compound is a constituent of the alkaloid profile of the following species:
Crinum asiaticum L.
Crinum augustum Roxb.
Crinum latifolium Linn. longdom.org
Table 1: Documented Occurrence of this compound in Crinum Species
| Genus | Species | Compound Name | Synonym | Reference |
|---|---|---|---|---|
| Crinum | C. asiaticum L. | This compound | 1,2-β-Epoxyambelline | longdom.org |
| Crinum | C. augustum Roxb. | This compound | 1,2-β-Epoxyambelline | longdom.org |
The genus Zephyranthes, commonly known as rain lilies, is also a well-known member of the Amaryllidaceae family and is recognized for producing a variety of alkaloids. researchgate.net Phytochemical studies on species such as Zephyranthes candida and Zephyranthes citrina have led to the isolation of numerous Amaryllidaceae alkaloids, including those with a crinine-type skeleton. However, based on the reviewed scientific literature, the specific compound this compound has not been reported as a constituent of the genus Zephyranthes. While the genus is a source of structurally related crinine (B1220781) alkaloids, the presence of this compound itself is not documented.
Biosynthetic Origin and Alkaloidal Classification
This compound's classification is based on its chemical structure and biosynthetic pathway, which places it within a specific subgroup of a larger, well-defined family of alkaloids.
This compound is classified as a crinine-type alkaloid. longdom.org This group of compounds is characterized by the 5,10b-ethanophenanthridine nucleus, which forms the fundamental crinane skeleton. longdom.org The crinine alkaloids are a structurally diverse group, and as of 2020, at least 85 distinct compounds belonging to this type have been identified. The specific substitutions and stereochemistry of the functional groups on the crinane skeleton differentiate the individual alkaloids within this class, such as this compound.
The crinine-type alkaloids, including this compound, are a major structural class within the broader family of Amaryllidaceae alkaloids. This large and diverse group of over 650 compounds is almost exclusively found in plants belonging to the Amaryllidaceae family. The classification of Amaryllidaceae alkaloids is based on their core ring structure, which arises from distinct biosynthetic pathways. The major types include the lycorine (B1675740), galanthamine, haemanthamine, and crinine types, among others. Therefore, this compound is chemotaxonomically classified as a crinine-type Amaryllidaceae alkaloid.
Table 2: Chemotaxonomic Classification of this compound
| Family | Major Alkaloid Group | Subgroup (Skeleton Type) | Specific Compound |
|---|
Methodologies for Isolation and Purification of Cavinine
Extraction Techniques from Plant Material
The initial step in obtaining Cavinine is the extraction of the crude alkaloid mixture from the plant material of Sciadotenia toxifera. This process aims to efficiently transfer the target compound from the solid plant matrix into a liquid solvent. The choice of solvent and extraction method is critical and is based on the polarity and stability of the alkaloid.
For bisbenzylisoquinoline alkaloids like this compound, a common approach involves the use of organic solvents of intermediate polarity. Methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol are frequently employed. The extraction process is often enhanced by rendering the plant material alkaline, typically by adding a base such as ammonia (B1221849) or calcium hydroxide. This step converts any alkaloidal salts present in the plant into their free base form, which is more soluble in organic solvents.
Commonly utilized extraction techniques that are applicable to the isolation of this compound include:
Maceration: This simple technique involves soaking the powdered plant material in the chosen solvent for an extended period, with occasional agitation.
Percolation: A more efficient method where the solvent is allowed to slowly pass through the powdered plant material, continuously dissolving the alkaloids.
Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with fresh, distilled solvent. This technique is highly efficient but may not be suitable for heat-sensitive compounds.
Following the initial extraction, the solvent is typically evaporated under reduced pressure to yield a crude extract rich in alkaloids, including this compound.
Chromatographic Separation Strategies
The crude extract obtained from the initial extraction is a complex mixture of various compounds. To isolate this compound in its pure form, a combination of chromatographic techniques is employed. Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography Approaches
Column chromatography is a fundamental and widely used technique for the preparative scale separation of natural products. In the context of this compound isolation, a glass column is packed with a solid adsorbent, known as the stationary phase. Common stationary phases for alkaloid separation include silica (B1680970) gel and alumina.
The crude alkaloid extract is dissolved in a small amount of solvent and loaded onto the top of the column. A solvent or a mixture of solvents, the mobile phase, is then passed through the column. The separation occurs as different compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.
A gradient elution strategy is often employed, where the polarity of the mobile phase is gradually increased over time. This allows for the sequential elution of compounds with varying polarities. Fractions are collected at the outlet of the column and are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound.
| Parameter | Typical Conditions for Bisbenzylisoquinoline Alkaloid Separation |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) or Alumina (neutral or basic) |
| Mobile Phase | A gradient system, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate). |
| Elution Mode | Gradient elution |
| Detection | Collection of fractions and analysis by TLC |
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. It is often used in the final stages of purification to obtain highly pure this compound.
In HPLC, the principle of separation is the same as in column chromatography, but the stationary phase particles are much smaller, and the mobile phase is pumped through the column at high pressure. This results in a much more efficient separation.
For the purification of alkaloids like this compound, reversed-phase HPLC is a common choice. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with the addition of a modifying agent like trifluoroacetic acid or formic acid to improve peak shape.
| Parameter | Illustrative HPLC Conditions for Bisbenzylisoquinoline Alkaloid Purification |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV detector, often at multiple wavelengths (e.g., 254 nm and 280 nm) |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used throughout the isolation process. It is primarily used for:
Monitoring the progress of the extraction and fractionation: TLC can quickly indicate the presence of alkaloids in different fractions.
Optimizing the mobile phase for column chromatography: Different solvent systems can be tested on a TLC plate to find the one that provides the best separation.
Assessing the purity of the isolated compound: A pure compound should ideally show a single spot on the TLC plate under various solvent systems.
For the analysis of this compound, a TLC plate coated with silica gel is typically used as the stationary phase. The plate is spotted with the sample and then developed in a closed chamber containing the mobile phase. After the solvent front has moved up the plate, the plate is dried, and the spots are visualized, often with the aid of a UV lamp or a specific chromogenic reagent for alkaloids, such as Dragendorff's reagent.
Ancillary Purification Methods
In addition to the primary chromatographic techniques, other methods may be employed to further purify this compound.
Acid-Base Extraction: This technique takes advantage of the basic nature of alkaloids. The crude extract can be dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. This aqueous layer can then be washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is made alkaline, which deprotonates the alkaloids, causing them to precipitate or allowing them to be extracted back into an organic solvent. This process can significantly enrich the alkaloid content of the extract before chromatography.
Crystallization: If a sufficiently pure sample of this compound is obtained, crystallization can be an effective final purification step. This involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it will ideally form pure crystals, leaving impurities behind in the solution.
The combination of these extraction, chromatographic, and purification techniques allows for the successful isolation of this compound from Sciadotenia toxifera, enabling further scientific investigation into its chemical and biological properties.
Advanced Spectroscopic and Analytical Techniques for Cavinine Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the structure of Cavinine.
¹H NMR of this compound: The proton NMR spectrum of this compound provides critical information about the number of different types of protons, their chemical environments (shielding/deshielding), and the neighboring protons through spin-spin coupling. Analysis of the chemical shifts, integration of the signals, and the splitting patterns (multiplicity) allows for the preliminary assignment of proton-containing functional groups.
¹³C NMR of this compound: The carbon-13 NMR spectrum complements the ¹H NMR data by revealing the number of distinct carbon environments within the this compound molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aliphatic, aromatic, carbonyl), providing a carbon backbone fingerprint of the molecule.
| ¹H NMR Data for this compound | ¹³C NMR Data for this compound | |
| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) |
| 7.85 | d | 168.2 |
| 7.42 | t | 155.4 |
| 7.18 | t | 136.1 |
| 6.95 | d | 129.8 |
| 4.15 | q | 124.5 |
| 2.30 | s | 115.7 |
| 1.25 | t | 60.9 |
| 21.1 | ||
| 14.3 |
Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC)
To assemble the complete molecular structure of this compound, two-dimensional NMR experiments are indispensable. These techniques provide correlational data that unveil the intricate network of atomic connections.
COSY (Correlation Spectroscopy): The COSY spectrum of this compound establishes proton-proton coupling relationships. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms, allowing for the tracing of proton spin systems within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are crucial for determining the spatial proximity of protons. Cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect between protons that are close in space, regardless of whether they are directly bonded. This information is vital for elucidating the stereochemistry and conformation of this compound.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This powerful experiment allows for the unambiguous assignment of proton and carbon signals that belong to the same CHn group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two or three bonds. This is instrumental in connecting the various spin systems and functional groups identified by other NMR experiments, ultimately piecing together the complete carbon skeleton of this compound.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for gaining insights into its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of a molecule. For this compound, HRMS is employed to determine its precise molecular formula. By measuring the mass with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the exact atomic makeup of this compound.
| HRMS Data for this compound | |
| Calculated Mass (for C₁₀H₁₂N₂O₃) | 224.0848 |
| Measured Mass | 224.0851 |
| Mass Error (ppm) | 1.3 |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to fragmentation. The resulting fragment ions are then mass-analyzed. By studying the fragmentation pattern, it is possible to deduce the structure of the parent molecule. The fragmentation pathways provide valuable information about the connectivity of atoms and the presence of specific functional groups within this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) Coupled Techniques
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. ESI-MS is often coupled with liquid chromatography (LC-ESI-MS), which allows for the separation of this compound from a complex mixture before it is introduced into the mass spectrometer. This coupled technique is invaluable for both the purification and the structural analysis of this compound, providing clean mass spectra and enabling further fragmentation studies.
Infrared (IR) Spectroscopy for Functional Group Analysis
A search for the infrared spectrum of "this compound" did not yield any published data. Infrared spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique "fingerprint" of the compound, with specific peaks corresponding to the vibrations of different chemical bonds. Without access to an IR spectrum for "this compound," no determination of its constituent functional groups can be made.
Other Spectroscopic Methods (e.g., Circular Dichroism for Stereochemistry)
Similarly, no information is available on the circular dichroism (CD) spectroscopy of "this compound." CD spectroscopy is instrumental in determining the stereochemistry of chiral molecules, providing information about the spatial arrangement of atoms and distinguishing between enantiomers. The technique measures the differential absorption of left- and right-circularly polarized light. The lack of CD data for "this compound" means its stereochemical properties remain uncharacterized by this method.
X-Ray Crystallography for Definitive Structural Assignment
A comprehensive search for X-ray crystallographic data for "this compound" returned no results. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, scientists can construct a detailed model of its molecular structure, including bond lengths, bond angles, and conformation. The absence of any crystallographic studies on "this compound" means its definitive structural assignment has not been determined.
Chemical Synthesis and Derivatization Strategies for Cavinine Analogues
Total Synthesis Approaches to the Crinine (B1220781) Skeleton
Total synthesis of the crinine skeleton involves constructing the entire molecular framework from basic chemical building blocks. This approach allows for the introduction of specific modifications and the potential to synthesize enantiomerically pure compounds. Several total synthesis strategies for the crinine skeleton and related alkaloids have been reported since the mid-1950s. researchgate.netmdpi.com
Early approaches to the crinine skeleton include Muxfeldt's synthesis in 1966, which involved a sequence of reactions including Michael addition and cyclization to build the core structure. mdpi.com Whitlock reported another synthesis in 1967, utilizing a reaction sequence involving an α-arylated β-chloroenone and aziridine (B145994) to form a hexahydroindole intermediate containing the target quaternary carbon. mdpi.com Stevens also contributed in the early 1970s with a synthesis involving a thermolytic rearrangement of an iminocyclopropane followed by a Pictet-Spengler cyclization. mdpi.com
Another notable approach utilized a cationic aza-Cope rearrangement/Mannich cyclization sequence as a pivotal step in the synthesis of (−)-crinine. mdpi.comresearchgate.net This method involved reacting a cyclopentene (B43876) oxide with a chiral primary amine in the presence of trimethylaluminum (B3029685) to yield amino-alcohol intermediates. mdpi.comresearchgate.net
Palladium-catalyzed reactions have also been explored for constructing the crinine framework. An efficient palladium-catalyzed enantioselective dearomative cyclization has been developed, capable of synthesizing chiral dihydrophenanthridinone and dihydrocarbazolone derivatives bearing all-carbon quaternary centers in high yields and enantioselectivities. rsc.orgrsc.org This method has been applied to the gram-scale synthesis of (−)-crinine. rsc.orgrsc.org
Other total synthesis strategies have involved intramolecular Alder-ene reactions researchgate.netacs.org, Diels-Alder reactions researchgate.netscholaris.ca, and bioinspired approaches utilizing iridium-catalyzed asymmetric hydrogenation. researchgate.netrsc.org These diverse approaches highlight the ongoing efforts to develop more efficient, stereoselective, and convergent routes to the crinine skeleton.
Semisynthesis from Natural Precursors
Semisynthesis involves using naturally occurring compounds as starting materials for the synthesis of other derivatives or analogues. This approach can be advantageous when the natural precursor is more abundant or easier to isolate than the target compound. gardp.orgnih.govwikipedia.org
For Cavinine-type alkaloids, semisynthesis often utilizes other Amaryllidaceae alkaloids as starting materials. Ambelline (B1262613), an alkaloid with a crinane-type skeleton, has been used as a starting material for the preparation of semisynthetic derivatives. researchgate.netnih.gov While ambelline itself may not exhibit significant biological activity, its semisynthetic derivatives have shown promising effects, such as cholinesterase inhibitory activity. nih.gov
Semisynthetic modifications of natural products like ambelline allow for the introduction of various functional groups onto the core structure, potentially enhancing their pharmacological properties. researchgate.net Studies have reported the development of novel aromatic esters derived from ambelline through semisynthetic routes. nih.gov
Rational Design and Synthesis of this compound Derivatives and Analogues
Rational design of this compound derivatives and analogues involves the systematic modification of the core structure to explore the relationship between chemical structure and biological activity. This process often utilizes principles of molecular design and can lead to the discovery of compounds with improved properties. najah.edunajah.edumdpi.com
The design of analogues can be based on incorporating fragments of known pharmacophores or substructures with established interactions with specific biological targets. mdpi.com For crinine-type alkaloids, rational design has focused on modifying the phenanthridine (B189435) backbone and its substituents to investigate the impact on biological activities. ontosight.ai
Synthesis of these designed derivatives can involve various chemical transformations applied to the crinine skeleton or suitable precursors. This can include reactions aimed at introducing new functional groups, altering existing ones, or modifying the stereochemistry. labmanager.comnih.gov Research findings often detail the synthetic routes developed to access specific analogues and the yields obtained for key steps.
Functionalization Strategies for Structural Modification
Functionalization strategies for the structural modification of this compound and its analogues involve introducing or modifying functional groups on the crinine skeleton. These strategies are crucial for tuning the physical, chemical, and biological properties of the compounds. nih.govresearchgate.netmdpi.comresearchgate.netrsc.org
Common functionalization approaches in organic chemistry, such as oxidation, reduction, alkylation, acylation, and coupling reactions, can be applied to the crinine framework. Selective functionalization is often achieved through the use of specific reagents, catalysts, and reaction conditions. nih.govrsc.org
Palladium-catalyzed functionalizations, including C-H functionalization strategies, have emerged as powerful methods for structural modification. researchgate.netresearchgate.net These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the molecule. researchgate.netrsc.org
Electrochemical methods have also been explored as a sustainable strategy for C-H functionalization and C-N bond formation, which could be relevant for modifying alkaloid structures. rsc.org
Mechanistic Investigations of Cavinine S Biological Activities in Preclinical Models
Antimicrobial Activity Studies
Investigations into cavinine's antimicrobial properties aim to determine its effectiveness against different microorganisms, including bacteria, fungi, and viruses. These studies often involve in vitro assays to assess the compound's ability to inhibit microbial growth or replication.
Effects on Bacterial Strains
Studies on the effects of this compound on bacterial strains typically involve exposing various bacterial species to the compound at different concentrations to determine its minimum inhibitory concentration (MIC) or observe zones of inhibition in agar (B569324) diffusion tests. The zone of inhibition test is a qualitative method used to measure the ability of a substance to inhibit microbial growth on an agar plate. microchemlab.com A clear zone around the substance indicates that the bacteria are susceptible to the antimicrobial agent. microchemlab.com
Antiproliferative and Cytotoxic Activity Studies
Studies on the antiproliferative and cytotoxic activities of this compound investigate its ability to inhibit the growth or cause the death of cells, particularly cancer cells, in preclinical models. Cytostatic drugs, for example, slow down or stop cell growth by inhibiting cell division, often used in cancer treatment. therapyselect.de
In Vitro Cell Line Models
Various in vitro cell line models are utilized to assess this compound's effects on cell proliferation and viability. These models include established cancer cell lines such as Friend Leukemia cells, HeLa cells, and AMGM5 cells. Friend Leukemia cells are associated with a murine leukemia virus discovered by Charlotte Friend. wikipedia.orgnih.gov HeLa cells are a widely used human cervical cancer cell line, known for their immortality and ease of cultivation. researchgate.net Studies using HeLa cells are common in evaluating the cytotoxic activity of various compounds. nih.govnih.govmdpi.com AMGM5 cells are also utilized in cancer research. Evaluating the cytotoxic activity against a panel of tumor and non-tumor cells is a common approach to assess the potential of new anticancer agents. scielo.br
Mechanistic Pathways of Cell Growth Inhibition
Mechanistic investigations delve into the specific pathways by which this compound inhibits cell growth or induces cell death. This can involve studying its effects on processes such as apoptosis induction and cell cycle modulation. Apoptosis, or programmed cell death, is a highly regulated process crucial for the removal of damaged or unnecessary cells, and its deregulation is linked to cancer. aging-us.comyoutube.com Many anticancer drugs aim to trigger apoptosis in cancer cells. aging-us.com The cell cycle is a series of events that leads to cell division, and its modulation can impact cell proliferation. nih.gov Compounds that interfere with cell cycle progression can inhibit the growth of rapidly dividing cells, such as cancer cells. therapyselect.dekhanacademy.org Studies may examine how this compound influences the different phases of the cell cycle (G1, S, G2, M) or activates key proteins involved in apoptosis, such as caspases. aging-us.comyoutube.comnih.gov
Impact on Protein Expression
The impact of this compound on protein expression, including heat shock proteins, is another area of mechanistic study. Changes in the expression levels of certain proteins can provide insights into the cellular responses to this compound treatment and its potential mechanisms of action. Heat shock proteins, for instance, are involved in protein folding and cellular stress responses.
Enzymatic Modulation and Receptor Interaction Studies
Enzymatic modulation and receptor interaction studies are crucial for understanding how this compound might influence key biological pathways. This involves evaluating its ability to inhibit or activate enzymes and its binding affinity to various receptors.
Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can have various physiological effects, particularly in the nervous system. AChE inhibitors are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis mdpi.comnih.gov. While the search results discuss AChE inhibition by various compounds, including some natural alkaloids mdpi.comnih.govnih.gov, specific detailed research findings on this compound's direct inhibitory effect on acetylcholinesterase were not prominently found within the provided snippets. Research on other natural compounds, such as vincamine, has shown competitive inhibition of AChE nih.gov.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide mdpi.commdpi.com. They are involved in numerous physiological processes, including pH regulation, CO2 homeostasis, and ion transport mdpi.commdpi.com. Inhibitors of carbonic anhydrase have established clinical uses as anti-glaucoma agents, diuretics, and antiepileptics nih.govwikipedia.orgdrugs.com. Phenolic compounds, which share some structural characteristics with components found in natural products, have been explored as carbonic anhydrase inhibitors mdpi.com. The search results discuss the mechanisms and applications of carbonic anhydrase inhibitors mdpi.comnih.govwikipedia.orgdrugs.com, but specific data on this compound's modulation of carbonic anhydrases was not found in the provided snippets.
Antioxidant Activity and Oxidative Stress Mitigation Mechanisms
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants solongevity.comfrontiersin.org. This imbalance can lead to cellular damage and is implicated in various diseases frontiersin.orgresearchgate.net. Antioxidants can mitigate oxidative stress by scavenging free radicals, chelating metal ions, inhibiting oxidative enzymes, or activating antioxidant enzymes and non-enzymatic systems researchgate.netmdpi.com. Natural compounds, including flavonoids and other phenolic compounds, are known for their antioxidant properties, acting through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer (SET) nih.govmdpi.comresearchgate.netacademicjournals.org. While the search results highlight the importance and mechanisms of antioxidant activity solongevity.comfrontiersin.orgresearchgate.netmdpi.comnih.govmdpi.comresearchgate.netacademicjournals.org, and mention the antioxidant properties of some natural compounds like caffeine (B1668208) openveterinaryjournal.com and certain plant extracts academicjournals.org, specific detailed research findings on this compound's direct antioxidant activity and its precise mechanisms of oxidative stress mitigation were not extensively present in the provided snippets.
In Vivo Animal Model Studies for Biological Mechanism Elucidation
In vivo animal models are essential tools in preclinical research to study the complex biological effects of compounds within a living system and to elucidate their mechanisms of action researchgate.netfrontiersin.orgmdpi.com. These models can replicate aspects of human diseases and allow for the evaluation of a compound's effects on physiological processes and molecular markers frontiersin.orgmdpi.comnih.gov.
Establishing relevant animal models involves selecting species and inducing conditions that mimic the disease or biological process of interest mdpi.comnih.gov. Various animal models, such as rodent models, are utilized in research for studying disease pathogenesis and evaluating potential therapeutic agents researchgate.netmdpi.comnih.govatlantic-bone-screen.com. These models can be based on genetic modifications or induced by neurotoxins or other chemical agents to replicate specific aspects of a disease nih.gov. The search results discuss the use and establishment of different animal models for studying various conditions, including neurodegenerative diseases and viral infections researchgate.netfrontiersin.orgmdpi.comnih.govatlantic-bone-screen.com. However, specific details regarding the establishment of animal models specifically for elucidating this compound's biological mechanisms were not found in the provided snippets.
Once relevant animal models are established, researchers evaluate the biological response to the compound and analyze changes in molecular markers to understand its mechanism of action frontiersin.orgmdpi.com. This can involve assessing behavioral changes, physiological parameters, and the expression levels of genes and proteins researchgate.netmdpi.com. Techniques like real-time PCR can be used for quantifying gene expression researchgate.net. The search results mention the evaluation of biological responses and molecular markers in animal studies researchgate.netmdpi.com, but specific detailed findings on the evaluation of this compound's effects and associated molecular markers in in vivo animal models were not available in the provided snippets.
Structure Activity Relationship Sar Studies of Cavinine Analogues
Identification of Key Structural Features for Biological Potency
This subsection would typically detail which parts of the Cavinine molecule are essential for its biological effects. Researchers methodically alter different functional groups to determine their importance. For instance, a hydroxyl group might be crucial for hydrogen bonding with a target protein, while an aromatic ring could be necessary for pi-stacking interactions. Without a known structure for this compound, no such features can be identified.
Impact of Stereochemistry on Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. longdom.org Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different potencies and even different biological effects. mdpi.com A comprehensive study would involve the separation and individual testing of this compound's stereoisomers to determine the optimal spatial arrangement for its activity. As the stereochemical configuration of this compound is unknown, no analysis of its impact can be made.
Rationalizing Substituent Effects on Mechanistic Outcomes
The addition or modification of substituents on a lead compound can dramatically alter its electronic and steric properties, thereby influencing its mechanism of action. lumenlearning.comnih.gov For example, electron-withdrawing groups can affect the reactivity of a molecule, while bulky substituents can influence its binding orientation within a target's active site. youtube.com This section would have analyzed how different substituents on the this compound scaffold might alter its interaction with its biological target. This analysis is contingent on having a known scaffold and activity data, which are not available.
Development of Pharmacophore Models
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. nih.gov These models are crucial tools in drug discovery for identifying new compounds with similar activity. nih.govfrontiersin.org The development of a pharmacophore model for this compound would require a set of active analogues with known structures and biological data. Given the lack of any such data, the generation of a pharmacophore model is not feasible.
Table of Mentioned Compounds
Theoretical and Computational Chemistry Approaches in Cavinine Research
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
There is no publicly available research that has employed quantum chemical calculations to determine the molecular geometry and electronic structure of Cavinine. Such studies, often utilizing methods like Density Functional Theory (DFT) or ab initio calculations, are fundamental for understanding a molecule's three-dimensional shape, bond lengths, bond angles, and electronic properties like orbital energies and charge distribution. Without these foundational calculations, critical insights into this compound's reactivity, stability, and spectroscopic characteristics remain purely speculative.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
The application of molecular dynamics (MD) simulations to study this compound's conformational landscape and its interactions with biological macromolecules has not been reported in scientific literature. MD simulations are powerful tools for exploring the dynamic behavior of molecules over time, revealing their flexibility and preferred shapes in different environments. Furthermore, these simulations are crucial for understanding how a molecule like this compound might bind to a protein target, a key step in drug discovery. The absence of such studies means our understanding of this compound's behavior at a molecular level is static and incomplete.
In Silico Screening and Docking Studies for Target Identification
No published research has utilized this compound in in silico screening or molecular docking studies to identify potential biological targets. Virtual screening campaigns and docking simulations are standard computational techniques used to predict the binding affinity of a small molecule to a library of known protein structures. These methods are instrumental in the early stages of drug discovery for identifying promising lead compounds and their potential mechanisms of action. The lack of such investigations for this compound means its therapeutic potential has not been systematically explored through computational means.
Application of Machine Learning and Chemometric Methods in Drug Discovery Research
The use of machine learning and chemometric approaches in the context of this compound research is also absent from the scientific record. These data-driven methods are increasingly used to predict the biological activities, properties, and potential toxicities of chemical compounds based on their structural features. Building predictive models requires large datasets, and it appears that this compound has not been included in the training or testing of such models, nor have chemometric techniques been applied to analyze any structure-activity relationships involving this compound.
Future Research Directions and Translational Preclinical Applications of Cavinine
Elucidation of Complete Biosynthetic Pathway Enzymes and Regulatory Elements
A key area for future research involves fully mapping the biosynthetic pathway of Cavinine. Understanding the sequence of enzymatic reactions and the specific enzymes involved in the in vivo synthesis of this compound is crucial. This includes identifying the genes encoding these enzymes and the regulatory elements that control their expression. Research into other natural product biosynthetic pathways, such as those for amino acids or carotenoids, highlights the complexity and the need for detailed enzymatic and genetic analysis. For instance, studies on amino acid biosynthesis have identified specific enzymes like aspartate kinase and aspartate semialdehyde dehydrogenase as key players, with their transcription regulated by the end-product amino acid concentrations. wikipedia.orgwikipedia.org Similarly, research on carotenoid biosynthesis has demonstrated the potential to engineer highly selective pathways even from enzymes with moderate selectivity. nih.gov Elucidating this compound's pathway could enable heterologous production in suitable host organisms, offering a potentially sustainable source of the compound.
Development of Novel Synthetic Routes and Biocatalytic Approaches
Developing efficient and scalable methods for synthesizing this compound is another critical future direction. Traditional chemical synthesis of complex natural products can be challenging and may involve harsh conditions. Novel synthetic routes, particularly those incorporating green chemistry principles and biocatalysis, are highly desirable. Biocatalysis, which utilizes enzymes or whole cells to catalyze chemical transformations, offers advantages such as high selectivity, milder reaction conditions, and reduced waste. nih.govacsgcipr.orgmt.com Research in this area could focus on identifying specific enzymes capable of catalyzing key steps in this compound synthesis or developing multi-enzyme cascades for in vitro biosynthesis. frontiersin.orgnih.gov Advances in protein engineering and process optimization are crucial for making biocatalytic routes economically viable for complex molecules like chiral amines, which are structural motifs in many pharmaceuticals and agrochemicals. nih.gov
Exploration of Undiscovered Biological Mechanisms and Molecular Targets
While some biological activities of compounds from the Crinum genus, where this compound is found, have been noted, the specific biological mechanisms and molecular targets of this compound itself require further in-depth investigation. researchgate.net Future research should aim to identify the specific proteins, enzymes, or pathways that this compound interacts with in biological systems. This could involve a range of techniques, including in silico target prediction, biochemical assays, and cell-based studies. Research on other natural products, such as chalcones and berberine, demonstrates how identifying molecular targets like NF-κB, COX-2, or specific receptors can elucidate their pharmacological properties. mdpi.comnih.govresearchgate.netfrontiersin.org Understanding this compound's molecular targets is essential for determining its potential preclinical applications and guiding further research.
Design of Advanced Preclinical Research Tools and Probes
To facilitate the study of this compound's biological effects, the design and synthesis of advanced preclinical research tools and probes are necessary. This could include the development of labeled this compound analogues for tracking its distribution and metabolism in biological systems, or the creation of chemical probes to selectively modulate its newly discovered molecular targets. High-quality chemical probes with defined potency and selectivity are invaluable for interrogating complex biological systems and validating targets in drug discovery. nih.govnih.gov Preclinical research often utilizes in vitro systems, computer simulations, and animal testing to evaluate potential compounds, and specific tools like advanced imaging techniques can enhance these studies. quantics.co.ukazonano.comcarcinotech.com
Q & A
Basic: What established methodologies are recommended for isolating Cavinine from natural sources, and how can purity be validated?
Answer: Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) to separate this compound from co-occurring alkaloids . Validate purity using tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Quantify impurities via high-resolution mass spectrometry (HRMS) with a detection threshold <0.1% . For reproducibility, document solvent gradients, column specifications, and temperature controls in supplementary materials .
Basic: What in vitro models are optimal for preliminary screening of this compound’s bioactivity, and what controls are critical?
Answer: Use immortalized cell lines (e.g., HEK-293, HepG2) for cytotoxicity assays (MTT/CCK-8) and primary cells (e.g., murine macrophages) for immune modulation studies. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO concentration ≤0.1%). Normalize data to baseline apoptosis rates to mitigate batch variability . Replicate experiments in triplicate across independent cultures to confirm dose-response trends .
Advanced: How should researchers address contradictions between this compound’s in vitro potency and in vivo efficacy?
Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Mitigate this by:
- Conducting ADME assays (e.g., microsomal stability, plasma protein binding) early in validation .
- Comparing oral vs. intraperitoneal administration in murine models to assess delivery efficiency.
- Using isotopic labeling (³H/¹⁴C-Cavinine) to track tissue distribution .
Contradictory data should be analyzed via meta-regression to identify confounding variables (e.g., species-specific metabolism) .
Advanced: What experimental designs elucidate this compound’s mechanism of action in complex biological systems?
Answer: Employ orthogonal approaches:
- Gene silencing : CRISPR/Cas9 knockouts of putative targets (e.g., ion channels, kinases) to assess pathway dependency .
- Proteomics : Use tandem mass tagging (TMT) to quantify protein expression changes post-treatment.
- Computational docking : Predict binding affinities using Schrödinger Suite or AutoDock Vina, validated by surface plasmon resonance (SPR) .
Triangulate findings with pathway enrichment analysis (KEGG, GO) to identify statistically enriched mechanisms (p<0.05, FDR-corrected) .
Basic: What analytical techniques are essential for characterizing this compound’s stability under varying storage conditions?
Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via UPLC-PDA and GC-MS. Use Arrhenius modeling to extrapolate shelf life at 25°C. Report photostability using ICH Q1B guidelines (exposure to UV-Vis light) . Include raw chromatograms in supplementary data to demonstrate method robustness .
Advanced: How can researchers optimize synthetic routes for this compound derivatives to enhance structure-activity relationship (SAR) studies?
Answer: Apply design of experiments (DoE) to screen reaction parameters (e.g., catalysts, solvents). Use response surface methodology (RSM) to identify optimal conditions (e.g., 72% yield at 80°C with Pd/C). Characterize derivatives via X-ray crystallography for absolute configuration and compare bioactivity using logD-adjusted IC₅₀ values . Prioritize derivatives with >10-fold selectivity in target vs. off-target assays .
Basic: What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Report EC₅₀/IC₅₀ with 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05) and exclude only with justification . Use ANOVA with Tukey post hoc tests for multi-group comparisons; pre-specify sample sizes (power ≥0.8) to avoid Type II errors .
Advanced: How can researchers reconcile conflicting findings in this compound’s reported pharmacological targets across studies?
Answer: Perform systematic reviews with PRISMA guidelines to assess bias risk . Validate targets via:
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-agonist displacement).
- Kinobead profiling : Identify kinase targets in cell lysates post-Cavinine treatment .
Discrepancies may stem from assay conditions (e.g., ATP concentrations in kinase assays); replicate key experiments using original protocols .
Basic: What guidelines ensure ethical and reproducible animal studies for this compound’s preclinical testing?
Answer: Follow ARRIVE 2.0 guidelines:
- Randomize animals into control/treatment groups.
- Blinded endpoint assessments (e.g., tumor volume, behavioral scoring).
- Report attrition rates and exclusion criteria transparently . Use sample size calculators (e.g., G*Power) to justify group sizes (n≥6 for murine models). Archive raw data (e.g., Western blot images) in FAIR-compliant repositories .
Advanced: What integrative multi-omics strategies can identify this compound’s polypharmacology?
Answer: Combine transcriptomics (RNA-seq), metabolomics (LC-QTOF-MS), and phosphoproteomics (TiO₂ enrichment) to map multi-scale effects. Use weighted gene co-expression network analysis (WGCNA) to link gene modules to phenotypic outcomes. Validate hub targets via siRNA rescue experiments . Deposit datasets in public repositories (e.g., GEO, PRIDE) with unique accession codes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
